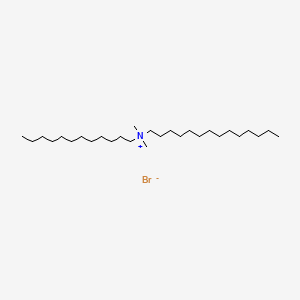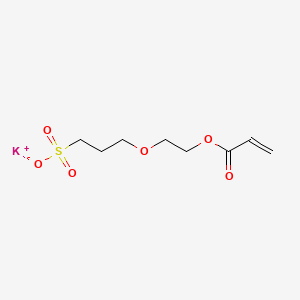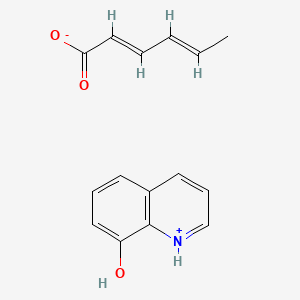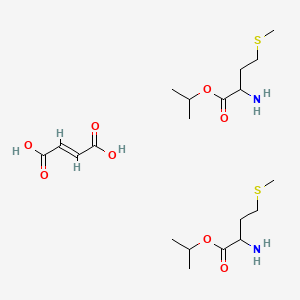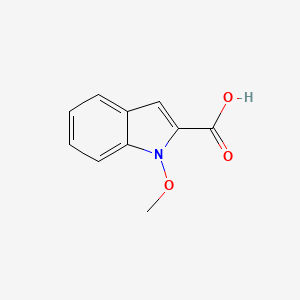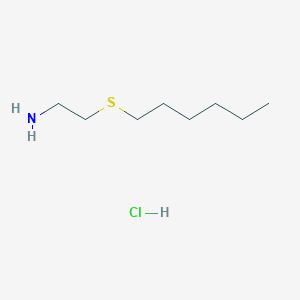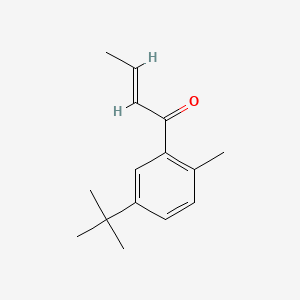
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a butenone moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
1-(5-(tert-Butyl)-2-methylphenyl)-2-buten-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(tert-Butyl)-2-methylphenyl derivatives and other butenone-containing compounds.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups confer unique reactivity and properties to the compound, making it distinct from other similar molecules.
Eigenschaften
CAS-Nummer |
93942-47-3 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(E)-1-(5-tert-butyl-2-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C15H20O/c1-6-7-14(16)13-10-12(15(3,4)5)9-8-11(13)2/h6-10H,1-5H3/b7-6+ |
InChI-Schlüssel |
VJEAIPXARJXWIU-VOTSOKGWSA-N |
Isomerische SMILES |
C/C=C/C(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
Kanonische SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



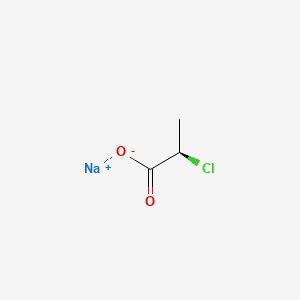


![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
